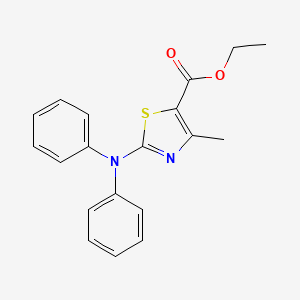

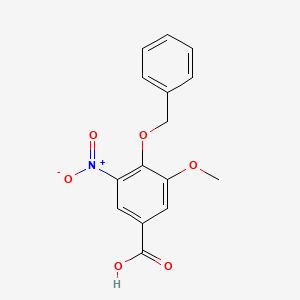

![molecular formula C13H15NO B1391852 N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one CAS No. 860265-66-3](/img/structure/B1391852.png)

N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one

Übersicht

Beschreibung

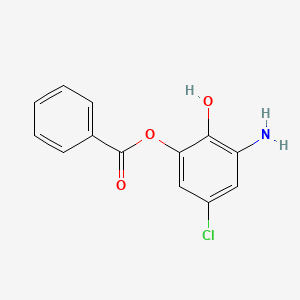

“N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one” is a chemical compound with the molecular formula C13H15NO . It is a key intermediate in the synthesis of novel Epibatidine analogues .

Synthesis Analysis

The synthesis of “this compound” involves neighboring group participation by the 2-nitrogen in anti-7-bromo-2-benzyl-2-azabicyclo[2.2.1]heptane. This allows ready nucleophilic substitution at the 7-position by C, N, O, and halogen nucleophiles, opening the way to a range of novel 7-substituted 2-azabicyclo[2.2.1]heptanes . Another synthesis method involves a four-step synthetic sequence, starting from readily available cyclohex-3-enecarboxylic acid .Molecular Structure Analysis

The molecular structure of “this compound” can be found in various databases such as PubChem . The compound has a bicyclic structure with a seven-membered ring, which includes a nitrogen atom and a ketone functional group .Chemical Reactions Analysis

The chemical reactions involving “this compound” are mainly related to its role as an intermediate in the synthesis of other compounds. For instance, the conversion of an anti-7-ethoxycarbonyl group into a methylisoxazole ring provides anti-isoepiboxidine .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 201.26 g/mol, a topological polar surface area of 20.3 Ų, and a complexity of 257 .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Compounds

N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one has been used in the synthesis of novel compounds. For example, its derivatives have been used as intermediates in the synthesis of epibatidine analogues, including isoepiboxidine, which are significant due to their potential pharmacological activities. Malpass and White (2004) discuss the synthesis of syn- and anti-isoepiboxidine using this compound derivatives (Malpass & White, 2004).

NMR Studies and Structural Analysis

Portoghese and Turcotte (1971) conducted nuclear magnetic resonance (NMR) investigations on chiral 2-oxa-5-azabicyclo[2.2.1]Heptane derivatives, providing insights into the structural properties and behavior of compounds related to this compound (Portoghese & Turcotte, 1971).

Synthesis of Bicyclic Systems

Francisco, Herrera, and Suárez (2003) explored the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, demonstrating the versatility of this compound in generating complex bicyclic structures (Francisco, Herrera, & Suárez, 2003).

Exploration of Amide Bond Planarity

Otani et al. (2003) investigated the planarity of amide groups in 7-azabicyclo[2.2.1]heptane amides, which is relevant to understanding the structural properties of this compound and its derivatives. They found that these amides are intrinsically nitrogen-pyramidal, which affects their physical and chemical behavior (Otani et al., 2003).

Applications in Microbiological Studies

Davis et al. (1997) studied the microbiological oxygenation of bridgehead azabicycloalkanes, including this compound derivatives. This research highlights the potential applications of these compounds in biotransformations and microbiological studies (Davis et al., 1997).

Wirkmechanismus

Target of Action

N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one is a synthetic compound that has been studied for its potential therapeutic applications . The primary targets of this compound are nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter .

Mode of Action

This compound interacts with its targets, the nicotinic acetylcholine receptors, by binding to them . This binding can alter the normal functioning of the receptors, leading to changes in the transmission of nerve signals .

Biochemical Pathways

The exact biochemical pathways affected by N-Benzyl-2-azabicyclo[22Given its interaction with nicotinic acetylcholine receptors, it is likely that it influences pathways related to neurotransmission . The downstream effects of these changes could include alterations in neural communication and potentially, the modulation of pain signals .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-Benzyl-2-azabicyclo[22Like many other synthetic compounds, its bioavailability would be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s metabolic rate .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with nicotinic acetylcholine receptors. These receptors are involved in various physiological processes, including muscle contraction, heart rate, and cognition . Therefore, modulation of these receptors by this compound could potentially have wide-ranging effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its target receptors . Furthermore, individual factors, such as a person’s genetic makeup, age, and health status, can also influence the compound’s efficacy .

Eigenschaften

IUPAC Name |

2-benzyl-2-azabicyclo[2.2.1]heptan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-13-11-6-7-12(13)14(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBRZMHRUJNWWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)C1CN2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

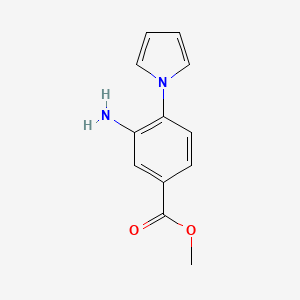

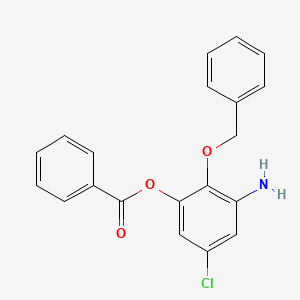

![3-(3-[(Ethylamino)carbonyl]aminophenyl)propanoic acid](/img/structure/B1391771.png)

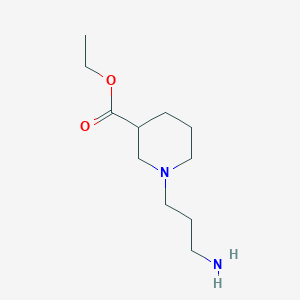

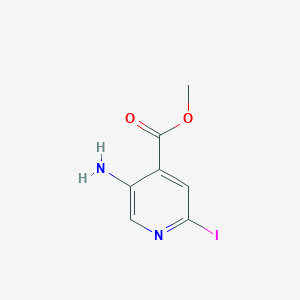

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)

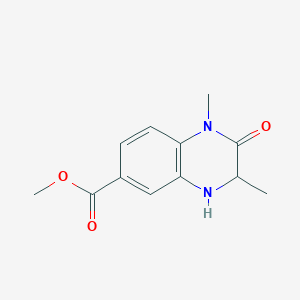

![Tert-butyl 4-[3-(benzylamino)-2-cyanophenyl]piperazine-1-carboxylate](/img/structure/B1391789.png)